4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine

Description

Structural Overview and Nomenclature

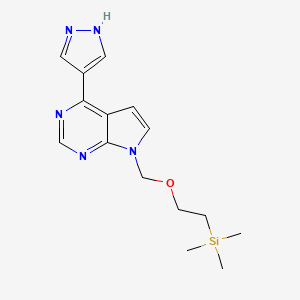

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine possesses a complex heterocyclic architecture characterized by multiple nitrogen-containing ring systems. The compound's International Union of Pure and Applied Chemistry name, trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane, reflects its intricate structural composition. The molecule incorporates three distinct heterocyclic components: a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring attached at the 4-position, and a trimethylsilyl-protected ethoxymethyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine framework.

The pyrrolo[2,3-d]pyrimidine scaffold serves as the central structural element, representing a bicyclic system where a pyrimidine ring is fused to a pyrrole ring in a specific orientation. This arrangement creates a purine-like structure that lacks a nitrogen atom at the 7-position, distinguishing it from traditional purine-based molecules. The pyrazole substituent at the 4-position introduces additional nitrogen functionality, enhancing the compound's potential for biological interactions. The trimethylsilyl ethoxymethyl protecting group at the 7-position serves multiple functions, including solubility enhancement and protection of the nitrogen center during synthetic transformations.

Chemical identification of this compound is facilitated through multiple registry systems and synonyms. The compound is known by several alternative names, including INCB032304, Baricitinib Impurity N2, and Barretinib Intermediate 1, reflecting its role in pharmaceutical synthesis. The Simplified Molecular Input Line Entry System representation, CSi(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3, provides a linear notation for computational applications. These various nomenclature systems ensure comprehensive chemical identification across different databases and research contexts.

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolo[2,3-d]pyrimidine derivatives has evolved significantly within the broader context of heterocyclic chemistry research. Pyrrole itself was first detected by F. F. Runge in 1834, establishing the foundation for subsequent exploration of pyrrole-containing compounds. The historical progression from simple pyrrole chemistry to complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines represents decades of synthetic methodology advancement and biological activity discovery.

Pyrrolo[2,3-d]pyrimidine derivatives have received significant attention in drug discovery and development due to their potential as kinase inhibitors. The strategic incorporation of pyrrolo[2,3-d]pyrimidine scaffolds in pharmaceutical research emerged from the recognition that these structures offer unique characteristics contributing to binding affinity and selectivity for specific kinases. The development of synthetic methodologies for constructing pyrrolo[2,3-d]pyrimidine frameworks has been driven by the need for efficient routes to access these valuable heterocyclic systems.

Large-scale synthesis approaches for pyrrolo[2,3-d]pyrimidine derivatives have been developed to support pharmaceutical applications. Research has demonstrated short and efficient synthetic routes starting from readily available precursors such as alanine and malononitrile, utilizing reactions such as the Dakin-West reaction and Dimroth rearrangement. These methodological advances have enabled the practical preparation of complex pyrrolo[2,3-d]pyrimidine derivatives for biological evaluation and pharmaceutical development.

The evolution of protecting group strategies in heterocyclic chemistry has also influenced the development of compounds like 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. The trimethylsilyl ethoxymethyl protecting group represents an advanced approach to nitrogen protection that provides stability during synthetic transformations while allowing for selective deprotection under mild conditions. This protecting group strategy has become essential in the multi-step synthesis of complex pharmaceutical intermediates.

Significance in Medicinal Chemistry and Drug Discovery

The medicinal chemistry significance of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine primarily stems from its role as an important intermediate in the preparation of Janus kinase inhibitors, specifically INCB018424. This connection to kinase inhibitor synthesis places the compound within a critical therapeutic area addressing various inflammatory and hematological conditions. The structural features of the molecule, particularly the pyrrolo[2,3-d]pyrimidine core and pyrazole substituent, contribute to its utility in accessing biologically active compounds.

Pyrrolo[2,3-d]pyrimidine derivatives demonstrate diverse biological activities that have captured the attention of medicinal chemists. These compounds exhibit anticancer, antiviral, anti-diabetic, and anti-inflammatory properties, with some derivatives receiving regulatory approval for treating various disorders and advancing through clinical trials. The structural similarity of pyrrolo[2,3-d]pyrimidines to purines enables these compounds to interact with biological targets that recognize purine-based structures, expanding their therapeutic potential.

Recent research has focused on developing pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors with enhanced potency and selectivity. Studies have demonstrated that specific substitution patterns on the pyrrolo[2,3-d]pyrimidine scaffold can yield compounds with significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes. These findings highlight the versatility of the pyrrolo[2,3-d]pyrimidine framework in drug design and optimization.

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives has also revealed their potential as covalent kinase inhibitors. Research has shown that appropriately substituted pyrrolo[2,3-d]pyrimidine compounds can selectively inhibit mutant epidermal growth factor receptor variants while demonstrating enhanced selectivity compared to wild-type receptors. This selectivity profile represents a significant advantage in developing targeted therapies with reduced off-target effects.

Position in Pyrrolo[2,3-d]pyrimidine Chemical Space

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine occupies a distinctive position within the broader pyrrolo[2,3-d]pyrimidine chemical space due to its specific substitution pattern and protecting group strategy. The compound represents a protected intermediate that bridges synthetic accessibility and biological activity, enabling the preparation of more complex pharmaceutical targets. The combination of pyrazole substitution at the 4-position and trimethylsilyl ethoxymethyl protection at the 7-position creates a unique molecular profile within this chemical class.

The structural diversity within pyrrolo[2,3-d]pyrimidine chemical space encompasses numerous substitution patterns and functional group variations. Simple pyrrolo[2,3-d]pyrimidine derivatives serve as foundational structures, while more complex analogs incorporate diverse substituents to modulate biological activity and pharmaceutical properties. The systematic exploration of this chemical space has revealed structure-activity relationships that guide the design of new therapeutic agents.

| Compound Type | Core Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| Simple pyrrolo[2,3-d]pyrimidines | Unsubstituted bicyclic core | None | Synthetic intermediates |

| 4-Substituted derivatives | Pyrrolo[2,3-d]pyrimidine | Various aryl/heteroaryl groups | Kinase inhibitors |

| Protected intermediates | Pyrrolo[2,3-d]pyrimidine | Silyl protecting groups | Pharmaceutical synthesis |

| Multi-substituted analogs | Pyrrolo[2,3-d]pyrimidine | Multiple functional groups | Advanced therapeutics |

Synthetic methodologies for accessing pyrrolo[2,3-d]pyrimidine derivatives encompass multiple strategic approaches. The first approach involves cyclization of the pyrimidine ring onto the pyrrole ring through reactions of β-enaminonitrile, β-enaminoester, or β-enaminoamide derivatives with bifunctional reagents such as formic acid, acetic acid, formamide, urea, and thiourea. The second approach includes cyclization of the pyrrole ring onto the pyrimidine ring via treatment of pyrimidine derivatives with nitroalkenes, alkynes, aldehydes, and acid chlorides. These methodological options provide flexibility in synthetic planning and enable access to diverse substitution patterns.

Green chemistry approaches have also been developed for pyrrolo[2,3-d]pyrimidine synthesis, emphasizing environmental sustainability and atom economy. Research has demonstrated the use of β-cyclodextrin as a reusable promoter and water as an eco-friendly reaction medium for preparing pyrrolo[2,3-d]pyrimidine derivatives. These environmentally conscious synthetic strategies represent important advances in sustainable pharmaceutical manufacturing and align with contemporary green chemistry principles.

Properties

IUPAC Name |

trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLPTWVYQXRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655267 | |

| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941685-27-4 | |

| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

A widely employed method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The procedure begins with 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, which is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst.

Procedure:

-

Reaction Setup: Combine 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and potassium carbonate (2.5 equiv) in dioxane and water (4:1 v/v).

-

Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Reflux Conditions: Heat at 90°C for 2 hours.

-

Work-Up: Cool to room temperature, dilute with ethyl acetate, and separate layers. Extract the aqueous phase with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purification: Triturate the residue with methyl tert-butyl ether to yield the product as white crystals (64% yield).

Key Advantages:

-

High selectivity due to palladium catalysis.

-

Scalable for industrial production.

Multi-Step Synthesis via Cyanoacetoacetate Intermediate

An alternative route described in patent CN109651424B involves a multi-step sequence starting from cyanoacetoacetate and haloacetaldehyde acetal.

Procedure:

-

Dehydrohalogenation: React cyanoacetoacetate (II) with haloacetaldehyde acetal (III) in the presence of a base (e.g., KOH) to form 1,1-dialkoxy-3-cyano-4-oxo-hexanoate (IV).

-

Condensation: Treat IV with formamidine hydrochloride and a base (e.g., NaOH) to yield 2-(7-hydrogen-pyrrolo[2,3-d]pyrimidin-4-yl)acetate (V).

-

Amino Protection: Protect the pyrrolo[2,3-d]pyrimidine amino group using a SEM (2-(trimethylsilyl)ethoxymethyl) group.

-

Methylation: React with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form 2-(7-protected-pyrrolo[2,3-d]pyrimidin-4-yl)-2-dimethylaminomethylene acetate (VII).

-

Cyclization: Condense VII with hydrazine hydrate to generate 7-protected-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine (VIII).

-

Dechlorination: Perform catalytic hydrogenation to remove protecting groups and isolate the final product.

Key Advantages:

-

Uses inexpensive starting materials.

-

One-pot operations reduce intermediate isolation steps.

Reaction Mechanisms and Pathways

Suzuki Coupling Mechanism

The Suzuki reaction proceeds via oxidative addition of the chloro-pyrrolo[2,3-d]pyrimidine to palladium(0), forming a Pd(II) complex. Transmetalation with the boronic ester generates a Pd(II)-aryl intermediate, which undergoes reductive elimination to yield the coupled product.

Cyclization and Protection-Deprotection

In the multi-step synthesis, the SEM group stabilizes the pyrrolo[2,3-d]pyrimidine core during subsequent reactions. Cyclization with hydrazine forms the pyrazole ring via nucleophilic attack and dehydration.

Optimization Strategies

Catalyst Selection

Solvent and Temperature Effects

-

Dioxane-Water Mixture: Provides a biphasic system that enhances reaction efficiency.

-

Reflux Conditions (90°C): Accelerate the reaction while minimizing side products.

Analytical Characterization

| Property | Data | Method |

|---|---|---|

| Molecular Formula | C₁₅H₂₁N₅OSi | HRMS |

| Molecular Weight | 315.45 g/mol | Mass Spectrometry |

| Appearance | White crystalline solid | Visual Inspection |

| Yield | 64% | Gravimetric Analysis |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrrolo[2,3-d]pyrimidine-H), 5.65 (s, 2H, SEM-CH₂), 3.55 (t, 2H, SEM-OCH₂), 0.85 (t, 2H, SEM-SiCH₂), -0.05 (s, 9H, SEM-Si(CH₃)₃).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in synthesizing:

Chemical Reactions Analysis

Types of Reactions

INCB032304 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

INCB032304 has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly inhibitors.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research focuses on its role in the development of new therapeutic agents, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of INCB032304 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate key processes involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Ruxolitinib: A well-known inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Baricitinib: Another inhibitor used for the treatment of rheumatoid arthritis.

Uniqueness

INCB032304 is unique due to its specific chemical structure, which allows for selective inhibition of certain targets. This selectivity makes it a valuable tool in research and drug development, offering advantages over other similar compounds in terms of specificity and potential therapeutic applications .

Biological Activity

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 941685-27-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 315.45 g/mol. The compound features a pyrazole ring and a pyrrolo-pyrimidine structure, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been effective against various cancer lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

- Antiinflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The biological activity of pyrazoles extends to antimicrobial effects, with certain derivatives showing efficacy against bacterial strains .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives suggest that modifications in the chemical structure significantly influence their biological activity. For instance:

- Substituents on the pyrazole or pyrimidine rings can enhance or diminish activity.

- The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine:

-

Antitumor Activity in Breast Cancer :

A study investigated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin . -

Inhibition of Kinases :

Research has highlighted the inhibitory effects of pyrazole derivatives on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These findings suggest that 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may also possess similar inhibitory properties . -

Antimicrobial Studies :

The antimicrobial activity of related pyrazole compounds has been documented against various pathogens, indicating a broad spectrum of activity that may extend to the compound .

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis involves a multi-step approach:

- Protection of the pyrrolopyrimidine core : Use SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (NaH in DMF at 0°C) to protect the nitrogen at the 7-position, yielding 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine .

- Functionalization : Introduce the pyrazole moiety via cross-coupling or nucleophilic substitution. For example, Suzuki-Miyaura coupling with pyrazole boronic esters or direct lithiation followed by aldehyde addition .

- Purification : Silica gel chromatography (e.g., n-pentane/EtOAc gradients) is critical for isolating intermediates and final products .

Q. Why is the SEM group used in the synthesis, and how does it influence reactivity?

The SEM group acts as a temporary protective group for the pyrrolopyrimidine nitrogen, preventing unwanted side reactions (e.g., alkylation or oxidation) during subsequent steps. Its orthogonality to other protecting groups and ease of removal under mild acidic conditions (e.g., HCl/MeOH) make it ideal for multi-step syntheses. The bulky trimethylsilyl moiety also sterically shields reactive sites, enabling regioselective functionalization .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR verify regiochemistry and functional group integration (e.g., SEM group signals at δ ~0.00 ppm for Si(CH)) .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight and isotopic patterns, especially for halogenated intermediates .

- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize the amination of 4-chloro-pyrrolopyrimidine intermediates under aqueous conditions?

Recent protocols promote water as a co-solvent in acidic amination reactions. For example:

- React 4-chloro-SEM-pyrrolopyrimidine with amines (e.g., N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) in HO/THF at 90°C for 22 hours.

- Use HCl to protonate the heterocycle, enhancing electrophilicity at the 4-position. Purification via silica gel chromatography (n-pentane/EtOAc) yields >70% product .

Q. What strategies address contradictions in kinase inhibition data for pyrrolopyrimidine derivatives?

Discrepancies in kinase selectivity (e.g., EGFR vs. CDK2 inhibition) may arise from:

- Substituent effects : Electron-withdrawing groups (Cl, CF) at the 4-position enhance EGFR affinity, while bulkier groups (morpholino) favor CDK2 .

- Binding mode analysis : Molecular docking and X-ray crystallography can resolve conflicting data by identifying key interactions (e.g., hydrogen bonding with kinase hinge regions) .

- Cellular assays : Validate biochemical data with cell-based assays (e.g., proliferation inhibition in EGFR-driven cancer lines) .

Q. How do structural modifications at the 6-position impact metabolic stability and permeability?

- Lipophilic groups : Introducing aryl or trifluoromethyl groups at the 6-position improves membrane permeability but may reduce metabolic stability due to CYP450 oxidation .

- Polar substituents : Morpholino or pyridyl groups enhance solubility and reduce clearance (e.g., compound 18 in showed a 2.5-fold increase in hepatic microsomal stability vs. unsubstituted analogs) .

Methodological Considerations

- Contradiction Resolution : When conflicting SAR data arise, prioritize orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic IC values) .

- Reaction Optimization : Use design of experiments (DoE) to screen solvents, temperatures, and catalysts for cross-coupling steps, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.